
N,N'-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide: is an organic compound characterized by its unique structure, which includes a 4-methoxy-1,3-phenylene core linked to two benzenecarbothioamide groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide typically involves the reaction of 4-methoxy-1,3-phenylenediamine with benzenecarbothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also common in industrial settings.
化学反応の分析
Types of Reactions: N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties, including its ability to inhibit certain enzymes and its role as a precursor in the synthesis of pharmacologically active molecules.
Industry: Industrially, N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The methoxy and carbothioamide groups play a crucial role in its binding affinity and specificity.
類似化合物との比較
- 4-Methoxy-1,3-phenylenediamine
- N,N’-(1,3-Phenylene)dibenzenecarbothioamide
- 4-Methoxy-o-phenylenediamine
Comparison: Compared to similar compounds, N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide is unique due to its specific substitution pattern and the presence of both methoxy and carbothioamide groups. This unique structure imparts distinct chemical and biological properties, making it more versatile in various applications.
特性
CAS番号 |
105612-80-4 |
|---|---|
分子式 |
C21H18N2OS2 |
分子量 |
378.5 g/mol |
IUPAC名 |
N-[3-(benzenecarbonothioylamino)-4-methoxyphenyl]benzenecarbothioamide |
InChI |
InChI=1S/C21H18N2OS2/c1-24-19-13-12-17(22-20(25)15-8-4-2-5-9-15)14-18(19)23-21(26)16-10-6-3-7-11-16/h2-14H,1H3,(H,22,25)(H,23,26) |
InChIキー |
NOKWRRLDIDPZEA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC(=S)C2=CC=CC=C2)NC(=S)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


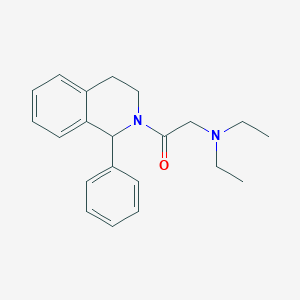
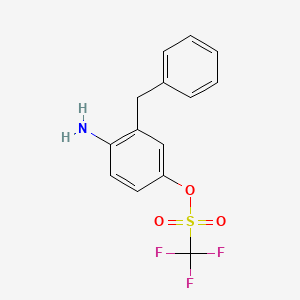


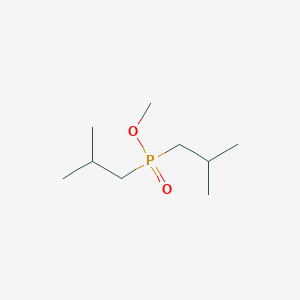

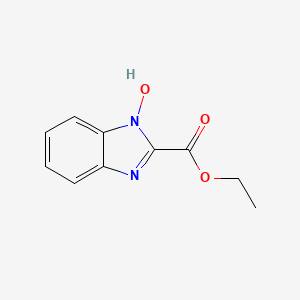

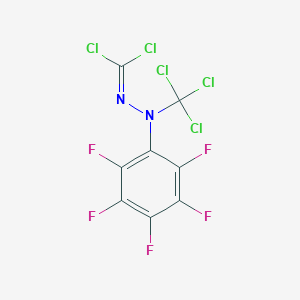
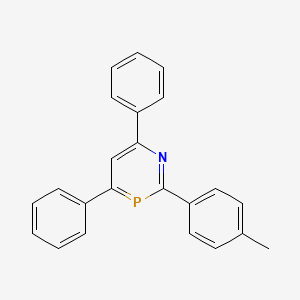
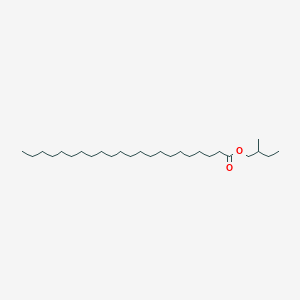
![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)

